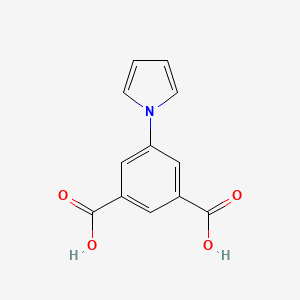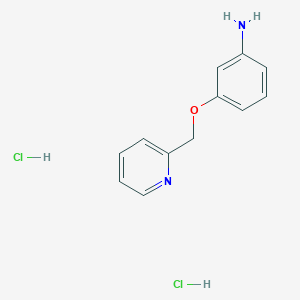
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride
Descripción general
Descripción
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.16 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride consists of a pyridine ring attached to an aniline group via a methoxy bridge . The exact spatial configuration can be determined using techniques like X-ray crystallography, NMR, or computational chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride include a predicted melting point of 113.18°C, a predicted boiling point of 374.7°C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.62 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyridin-ylmethyl Compounds : A study by Wang Xiu-jian (2009) discussed the synthesis of pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoate, examining the effects of reaction temperature and time on esterification and etherification. This research provides insight into the synthesis processes involving similar compounds to 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride (Wang Xiu-jian, 2009).
Vibrational Analysis of Pyridinylmethylidene Anilines : A study conducted by Alberto Acosta-Ramírez et al. (2013) performed a detailed vibrational analysis of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, providing structural and spectroscopic characterization crucial for understanding the properties of similar compounds (Acosta-Ramírez et al., 2013).
Synthesis and Characterization of Palladium Complexes : A paper by S. Dridi et al. (2014) discussed the synthesis and characterization of novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands, highlighting the importance of pyridinyl-based compounds in complex formation and their potential applications in catalysis and material science (Dridi et al., 2014).
Coordination Polymers from Silver(I) and Bifunctional Pyridyl Ligands : Research by M. Oh et al. (2005) explored the formation of coordination polymers from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), offering insights into the structural versatility of pyridyl-based ligands in forming polymers and macrocycles, which could be relevant for 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride as well (Oh et al., 2005).
Catalysis and Electrocatalytic Properties
Electrocatalytic Properties of Conjugated Polymer : A study by Dorottya Hursán et al. (2016) focused on the synthesis and electrocatalytic properties of a custom-designed conjugated polymer with pyridine side chain, potentially similar to 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride. The research provides valuable insights into the application of pyridine-based polymers in electrochemical fuel generation (Hursán et al., 2016).
Transfer Hydrogenation Catalysis : In a study by S. Thangavel et al. (2017), new compounds were synthesized and characterized, showing effectiveness in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. This illustrates the potential catalytic applications of pyridinyl-based compounds in organic synthesis and could be relevant for compounds like 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride (Thangavel et al., 2017).
Mecanismo De Acción
Target of Action
This compound is a product for proteomics research and belongs to the class of aryl ethers
Biochemical Pathways
Given its classification as an aryl ether, it may interact with various biochemical pathways, but specific details are currently unknown.
Result of Action
Safety and Hazards
Direcciones Futuras
The future directions for research on 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride could involve further exploration of its potential applications in proteomics research . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .
Propiedades
IUPAC Name |
3-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;;/h1-8H,9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIZQYWETCRYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



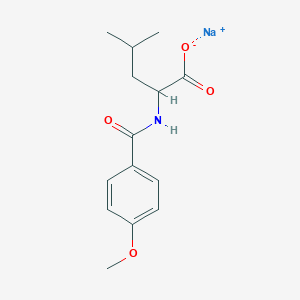
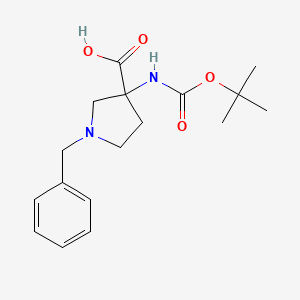
![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)

![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)
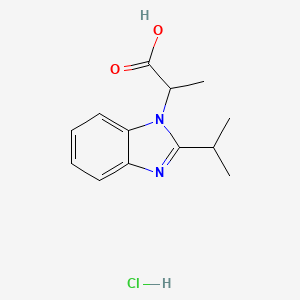
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)
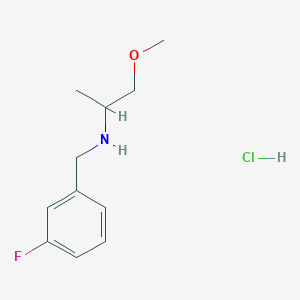


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)
